![molecular formula C22H17N5O3 B2881872 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide CAS No. 306304-34-7](/img/no-structure.png)
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ni(II) Complexes with Schiff Base Ligands
Yu et al. (2017) explored the preparation and characterization of Ni(II) complexes with Schiff base ligands, showing their potential interactions with DNA and proteins, as well as their cytotoxicities against cancer cell lines. These complexes exhibited the ability to bind to DNA through groove and electrostatic interactions and demonstrated reasonable cytotoxicities, highlighting their potential in anticancer research Hui Yu et al., 2017.
Novel Pyranopyrazoles
Al-Amiery et al. (2012) synthesized a series of pyranopyrazoles and characterized them using various spectroscopic techniques. These compounds' molecular orbital calculations provided insights into their spatial characteristics and contributions of individual atoms, suggesting potential applications in designing molecules with specific properties A. Al-Amiery et al., 2012.
CDK2 Inhibitors
Abdel-Rahman et al. (2021) reported the design, synthesis, and anti-proliferative activity of new pyridine, pyrazolopyridine, and furopyridine derivatives. Their evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines revealed several compounds with significant activity, showcasing the therapeutic potential of such molecules A. Abdel-Rahman et al., 2021.
Schiff Base System for Zn2+ Ion Detection
Azadbakht and Keypour (2012) developed a Schiff base system capable of selectively and sensitively detecting Zn2+ ions. This system's fluorescent changes upon Zn2+ addition were utilized as an AND logic gate at the molecular level, demonstrating the compound's potential in chemical sensing applications R. Azadbakht & H. Keypour, 2012.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide' involves the reaction of 3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid with (Z)-1-(4-nitrophenyl)ethanone in the presence of a coupling agent to form the corresponding imine intermediate. The imine intermediate is then reduced using a reducing agent to obtain the final product.", "Starting Materials": [ "3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid", "(Z)-1-(4-nitrophenyl)ethanone", "Coupling agent", "Reducing agent" ], "Reaction": [ "Step 1: 3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid and (Z)-1-(4-nitrophenyl)ethanone are mixed in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) solvent.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the imine intermediate is formed.", "Step 3: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ethanol or tetrahydrofuran (THF) solvent.", "Step 4: The resulting product is purified by column chromatography using a suitable solvent system to obtain the final product." ] } | |
CAS RN |
306304-34-7 |
Product Name |
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Molecular Formula |
C22H17N5O3 |
Molecular Weight |
399.41 |
IUPAC Name |
3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17N5O3/c1-14(15-8-10-19(11-9-15)27(29)30)23-26-22(28)21-13-20(24-25-21)18-7-6-16-4-2-3-5-17(16)12-18/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14- |
InChI Key |
LATLRTUTBOBCEN-UCQKPKSFSA-N |
SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



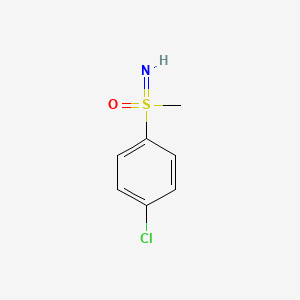
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2881794.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)nicotinamide](/img/structure/B2881795.png)
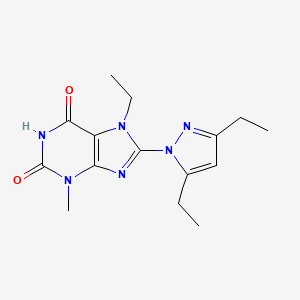
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![1,7-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2881802.png)
![6,7-Dimethyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2881804.png)
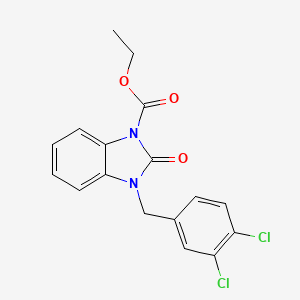
![N'-(3-Chloro-4-fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2881806.png)
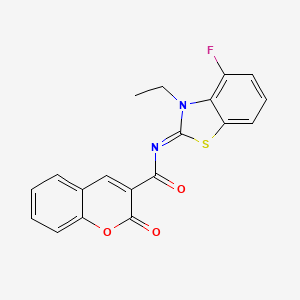
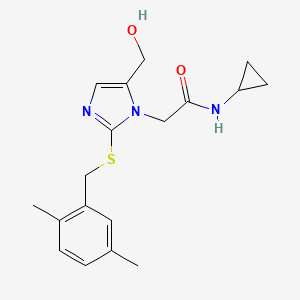
![(4-Bromothiophen-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2881812.png)